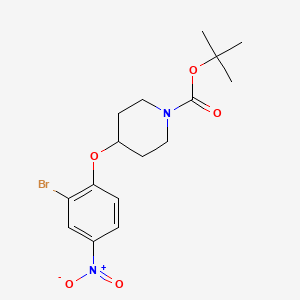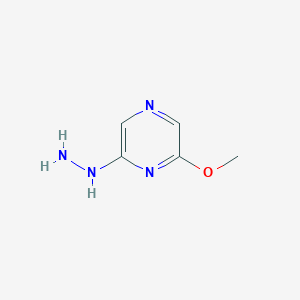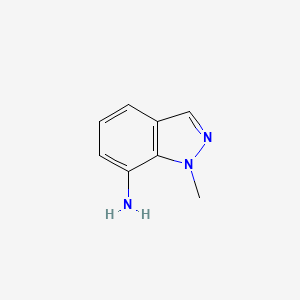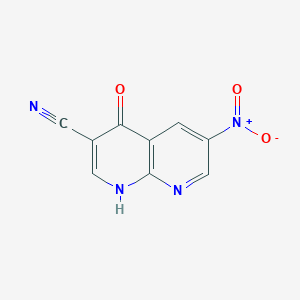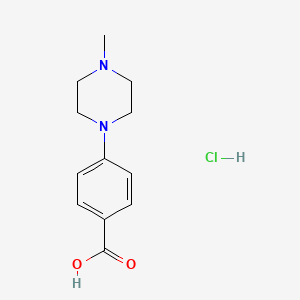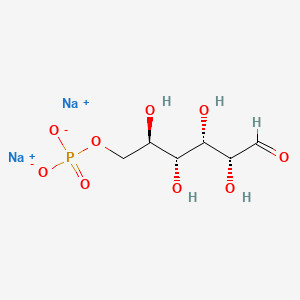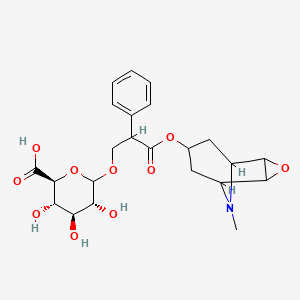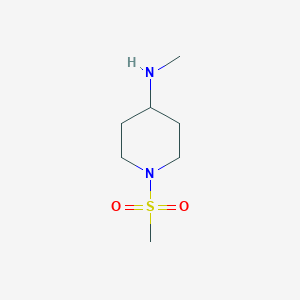
N-Methyl-1-(methylsulfonyl)piperidin-4-amine
説明
Synthesis Analysis
The synthesis of piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . Another approach includes the asymmetric cycloaddition reaction of N-sulfonylimines with enones or ynones to produce sulfamate-fused piperidin-4-ones . These methods demonstrate the versatility and adaptability of synthetic strategies to obtain various substituted piperidine derivatives, which could be applied to synthesize N-Methyl-1-(methylsulfonyl)piperidin-4-amine.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The structure-activity relationship studies indicate that the nature of substitutions on the piperidine ring and the sulfonyl group significantly influences the biological activity of these compounds . The electronic-topological approach has been used to investigate the relationship between chemical structure and biological activity, suggesting that specific molecular fragments contribute to the activity of these molecules .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cycloaddition with organic azides to form sulfon(cyan)amides . The reactivity of these compounds is influenced by their molecular structure, which can be modified to enhance their chemical reactivity for specific applications, such as the synthesis of intermediates for pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as their solubility, melting point, and stability, are determined by their molecular structure. The presence of the sulfonyl group and other substituents can significantly affect these properties. The electronic properties, such as the highest occupied molecular orbital (EHOMO), dipole moment, and zero-point vibrational energy (SEZPE), are also important descriptors that can predict the activity of these molecules .
科学的研究の応用
Polymerization Processes
N-Methyl-1-(methylsulfonyl)piperidin-4-amine plays a role in polymerization processes. Wang et al. (2005) explored Michael addition polymerizations of trifunctional amines, including similar amines, with diacrylamides. These polymerizations led to novel linear poly(amido amine)s containing secondary and tertiary amines in their backbones (Wang, Liu, Hu, Hong, & Pan, 2005).
Growth Hormone Secretagogue Analysis
In another study, Compound 1 N-[1(R) — [(1,2-dihydro-1-methylsulfonylspiro[3H-indole-3,4′-piperidin]-1′-yl)carbonyl]-2-(phenylmethyloxy)ethyl]-2-amino-2-methylpropanamide, a growth hormone secretagogue, was examined. Qin (2002) analyzed its ESI/MS and MS/MS data, providing insights into drug analysis and molecular behavior (Qin, 2002).
Synthesis of β-Methylsulfonylated N-Heterocycles
He et al. (2020) developed an efficient synthesis method for β-methylsulfonylated N-heterocycles. This method involved FeCl3-catalyzed dehydrogenation and methylsulfonylation of cyclic amines, showcasing advancements in heterocyclic compound synthesis (He, Yang, Liu, Zhang, & Fan, 2020).
Antimicrobial Activity
Vinaya et al. (2009) investigated the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives. These compounds showed significant antimicrobial activities against bacterial and fungal pathogens, indicating potential applications in agricultural science (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).
Mechanism of DNA Strand Breakage
Mattes, Hartley, and Kohn (1986) explored the mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines. Their findings are vital in understanding DNA damage and sequencing methodologies (Mattes, Hartley, & Kohn, 1986).
特性
IUPAC Name |
N-methyl-1-methylsulfonylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-8-7-3-5-9(6-4-7)12(2,10)11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBIBMMEIOUYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258955 | |
| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(methylsulfonyl)piperidin-4-amine | |
CAS RN |
438585-61-6 | |
| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438585-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)
